5-Chlor-1-methyl-3-phenyl-1H-pyrazol-4-carbonitril

Übersicht

Beschreibung

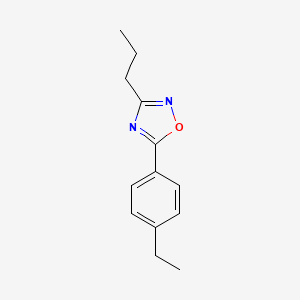

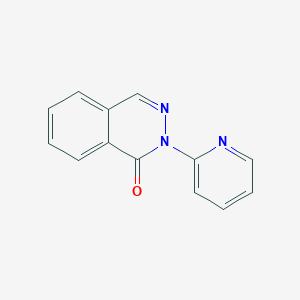

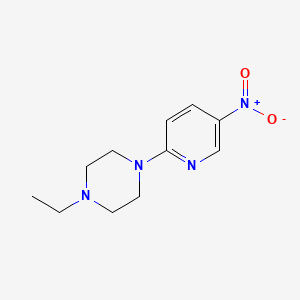

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a unique chemical compound with the empirical formula C11H8ClN3 . It has a molecular weight of 217.65 . The SMILES string representation of this compound is Cn1nc(-c2ccccc2)c(C#N)c1Cl .

Molecular Structure Analysis

The crystal structure of this compound has been determined using X-ray diffraction . The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Physical And Chemical Properties Analysis

This compound is a solid . Its InChI key is GHXQDLMAWHLJMD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

- Pyrazole und ihre Derivate sind aufgrund ihrer antimikrobiellen, entzündungshemmenden, antiviralen, anticancerogenen, insektiziden, herbiziden und pflanzenwachstumsregulierenden Eigenschaften von Interesse .

- CMPPC hat eine potente in-vitro-Antipromastigote-Aktivität gezeigt. Molekularsimulationsstudien deuten darauf hin, dass es effektiv an die aktive Stelle von LmPTR1 bindet, einem Enzym, das mit Leishmania-Parasiten assoziiert ist .

- Forscher haben die antifungale Aktivität von CMPPC untersucht. Der Benzolring der Verbindung interagiert günstig mit bestimmten Regionen, was darauf hindeutet, dass Elektropositivität die antifungale Wirksamkeit verbessert .

- Studien umfassten Massenverlustmessungen, Impedanzspektroskopie, Polarisationsstudien, Adsorptionstudien und quantenchemische Berechnungen .

- Diese Verbindungen wurden gegen eine breite Palette von RNA- und DNA-Viren getestet und zeigten vielversprechende Ergebnisse bei der Hemmung der Virusreplikation .

Synthese von Pyrazolderivaten

Antipromastigote Aktivität

Antifungale Eigenschaften

Korrosionsschutz für Baustahl

Antivirales Potenzial

Zwischenprodukt für Thiolate, Azide und Amine

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Wirkmechanismus

Biochemical Pathways:

Although specific pathways are not well-documented, we can speculate based on related pyrazole derivatives. Pyrazoles often impact various pathways, including:

- Inflammation : Some pyrazoles exhibit anti-inflammatory properties by modulating cytokines and inflammatory mediators .

- Anticancer Activity : Certain pyrazoles have shown promise as anticancer agents by interfering with cell proliferation and apoptosis pathways .

- Antiviral Effects : Pyrazoles may inhibit viral replication by targeting viral enzymes .

- Plant Growth Regulation : Pyrazoles can influence plant growth and development .

Action Environment:

Environmental factors (pH, temperature, etc.) can influence stability, efficacy, and bioavailability. For instance:

: Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816–1819. Link

Eigenschaften

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXQDLMAWHLJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215778 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321848-49-1 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321848-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.